

An In-depth Technical Guide to the Chemical Properties of Tripolin A

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripolin A is a novel small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] This technical guide provides a comprehensive overview of the chemical and biological properties of **Tripolin A**. It includes a summary of its physicochemical characteristics, a detailed description of its mechanism of action, and protocols for key experimental assays. The information presented herein is intended to support further research and drug development efforts targeting Aurora kinases.

Chemical and Physical Properties

Tripolin A, with the systematic name (3Z)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one, is a small molecule with a molecular weight of 253.25 g/mol and the chemical formula C₁₅H₁₁NO₃.[2] While specific data on its melting and boiling points are not readily available in the cited literature, its solubility has been determined in dimethyl sulfoxide (DMSO).

Table 1: Physicochemical Properties of Tripolin A



Property	Value	Reference
IUPAC Name	(3Z)-3-[(2,5-dihydroxyphenyl)methylidene]- 1H-indol-2-one	[2]
Molecular Formula	C15H11NO3	[3]
Molecular Weight	253.25 g/mol	[3]
Solubility	Soluble in DMSO	[2]
Melting Point	Not Reported	
Boiling Point	Not Reported	_

Mechanism of Action and Biological Activity

Tripolin A has been identified as a specific, non-ATP competitive inhibitor of Aurora A kinase. [1] This mode of inhibition distinguishes it from many other kinase inhibitors that compete with ATP for binding to the enzyme's active site. The inhibitory activity of **Tripolin A** is significantly more potent against Aurora A than Aurora B kinase, as demonstrated by their respective IC₅₀ values.

Table 2: In Vitro Kinase Inhibitory Activity of **Tripolin A**

Kinase	IC ₅₀ (μΜ)	Reference
Aurora A	1.5	[4]
Aurora B	7	[4]

The inhibition of Aurora A kinase by **Tripolin A** leads to a cascade of effects on cellular processes, particularly during mitosis. Treatment of cells with **Tripolin A** has been shown to induce mitotic spindle defects and abnormalities in the spindle poles.[4] Furthermore, it affects centrosome integrity, the formation and length of the spindle, and the dynamics of microtubules during interphase.[1] These cellular phenotypes are consistent with the known functions of Aurora A kinase in regulating mitotic events.

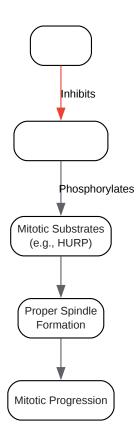


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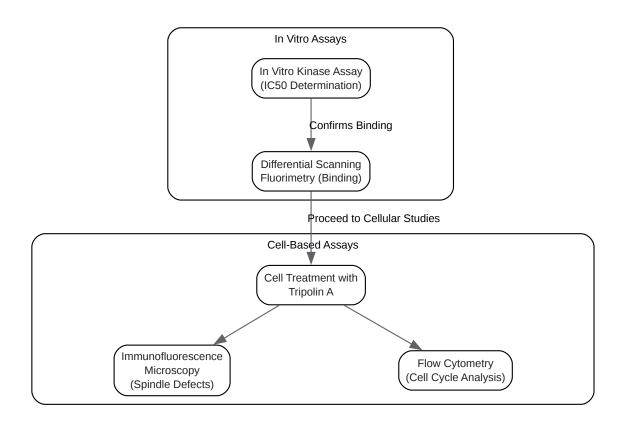
Signaling Pathways and Experimental Workflows Tripolin A Inhibition of Aurora A Signaling Pathway

Tripolin A exerts its biological effects by directly inhibiting the kinase activity of Aurora A. This disrupts the downstream signaling cascade that is crucial for proper mitotic progression. The diagram below illustrates the simplified signaling pathway affected by **Tripolin A**.









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